Benzenepropanol

Antifungal Agrochemical Botrytis cinerea

Benzenepropanol (3-Phenyl-1-propanol, Hydrocinnamyl alcohol, CAS 122-97-4) is a primary aromatic alcohol with the formula C9H12O. It is a key intermediate in the synthesis of pharmaceuticals such as the skeletal muscle relaxant phenprobamate and the antispasmodic alverine, and is a widely used flavor and fragrance agent with a sweet, balsamic-floral odor.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 93842-54-7
Cat. No. B7769557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanol
CAS93842-54-7
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCO
InChIInChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
InChIKeyVAJVDSVGBWFCLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 5,680 mg/L at 25 °C
Soluble in carbon tetrachloride;  miscible with ethanol, ether
Soluble in fixed oils, propylene glycol;  insoluble in glycerin
5.68 mg/mL at 25 °C
slightly soluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Benzenepropanol (CAS 93842-54-7) Procurement Guide: A Primary Aromatic Alcohol for Pharma, Flavor, and Agrochemical Applications


Benzenepropanol (3-Phenyl-1-propanol, Hydrocinnamyl alcohol, CAS 122-97-4) is a primary aromatic alcohol with the formula C9H12O [1]. It is a key intermediate in the synthesis of pharmaceuticals such as the skeletal muscle relaxant phenprobamate and the antispasmodic alverine, and is a widely used flavor and fragrance agent with a sweet, balsamic-floral odor [1]. Its chemical structure consists of a three-carbon chain with a terminal hydroxyl group and a phenyl ring, making it a versatile building block in organic synthesis [1]. This compound is also naturally occurring in various fruits and balsams [1].

Why Benzenepropanol (CAS 93842-54-7) Cannot Be Replaced by Generic Aromatic Alcohols: The Critical Role of Chain Length


Procurement and scientific selection of Benzenepropanol (3-Phenyl-1-propanol) must be precise because its specific three-carbon alkyl chain differentiates its properties and performance from closely related aromatic alcohols like benzyl alcohol, 2-phenylethanol, and 4-phenylbutanol [1]. While these analogs share a phenyl group, the length of the aliphatic chain critically influences physicochemical properties like lipophilicity (log P) and, consequently, antimicrobial activity [1]. Studies have shown a linear relationship between log P and minimum inhibitory concentration (MIC) against pathogens such as *Pseudomonas aeruginosa* and *Staphylococcus aureus*, meaning that even a single-carbon change in chain length leads to a quantifiable, and often unpredictable, difference in biological efficacy [1]. Therefore, substituting one aromatic alcohol for another without empirical evidence can lead to significant performance failures in applications ranging from pharmaceutical preservation to agricultural antifungal treatments.

Benzenepropanol (CAS 93842-54-7) Quantified Superiority: A Technical Evidence Dossier


Superior In Vitro Antifungal Potency Against Botrytis cinerea Compared to Isoeugenol and 1-Phenylethanol

In a head-to-head study assessing antifungal activity against *Botrytis cinerea*, 3-Phenyl-1-propanol (Benzenepropanol) demonstrated the most potent inhibition of conidia germination. At a concentration of 1000 ppm, it achieved an 87.8% inhibition rate, significantly outperforming isoeugenol (19.5% inhibition) and 1-phenylethanol (31.7% inhibition) [1]. This trend held at a lower concentration of 500 ppm, where Benzenepropanol inhibited germination by 80.5%, compared to 14.6% for isoeugenol and 19.5% for 1-phenylethanol [1].

Antifungal Agrochemical Botrytis cinerea

Highest Antimicrobial Efficacy Against Pseudomonas aeruginosa in a Class-Level Comparison of Aromatic Alcohols

In a comparative study of the inhibitory action against *Pseudomonas aeruginosa*, 3-Phenylpropan-1-ol was the most effective compound among the three aromatic alcohols tested (the others being 2-phenylethanol and benzyl alcohol) [1]. This conclusion was supported by three separate quantitative measures: (a) growth rate studies using subinhibitory concentrations, (b) determination of minimum inhibitory concentrations (MICs), and (c) determination of sterilization times [1]. Furthermore, this same ranking order of effectiveness was observed for enhancing the bactericidal action of benzalkonium chloride, a common preservative [1].

Antimicrobial Preservation Pharmaceutical Excipient

Superior Catalytic Synthesis Yield from 3-Phenylpropionic Acid via Re/TiO2 Catalyst

For the production of Benzenepropanol via hydrogenation of 3-phenylpropionic acid, the heterogeneous catalyst Re/TiO2 demonstrated superior performance compared to other transition-metal-loaded TiO2 and supported Re catalysts [1]. Under mild conditions (5 MPa H2 at 140 °C), Re/TiO2 facilitated the reaction to produce 3-phenylpropanol in a 97% isolated yield [1]. Critically, this catalyst also avoided the formation of dearomatized byproducts, a common issue with other catalysts, thereby enhancing product purity and simplifying downstream processing [1].

Catalysis Green Chemistry Synthesis Optimization

Optimal Industrial and Research Use Cases for Benzenepropanol (CAS 93842-54-7) Based on Performance Evidence


Lead Compound for Novel Agrochemical Fungicides Targeting Botrytis cinerea

Based on its quantifiably superior *in vitro* inhibition of *B. cinerea* germination (87.8% at 1000 ppm), Benzenepropanol is an ideal lead candidate for developing new, non-biocidal antifungal agents against gray mold disease in agriculture. Its performance significantly exceeds that of structural analogs like isoeugenol and 1-phenylethanol, making it the rational first choice for structure-activity relationship (SAR) studies and formulation development [1].

High-Efficiency Preservative System Component in Pharmaceutical Oral Suspensions

Due to its demonstrated position as the most effective aromatic alcohol against *P. aeruginosa*, Benzenepropanol should be prioritized as a preservative component in oral suspensions and mixtures. Its ability to enhance the activity of other preservatives like benzalkonium chloride in the same potency ranking order provides a clear, evidence-based rationale for its inclusion in formulations requiring robust protection against this specific and challenging pathogen [1].

Optimized Industrial Synthesis of 3-Phenylpropanol via Re/TiO2-Catalyzed Hydrogenation

For large-scale production of Benzenepropanol, the evidence supports the adoption of a Re/TiO2 catalyst system for the hydrogenation of 3-phenylpropionic acid. This process achieves a 97% yield under mild conditions and avoids byproduct formation, offering a demonstrably superior and more efficient route compared to other transition-metal catalysts. This should be a key specification in the procurement and development of manufacturing processes for this intermediate [1].

Technical Documentation Hub

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